2-Fluoro-4-metoxianilina

Descripción general

Descripción

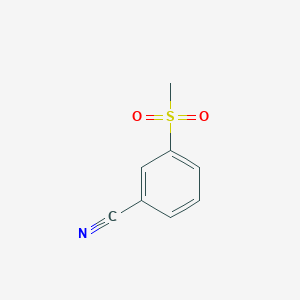

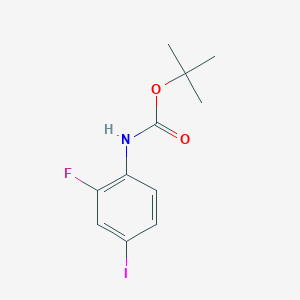

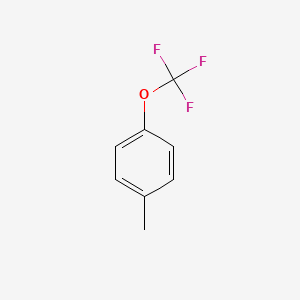

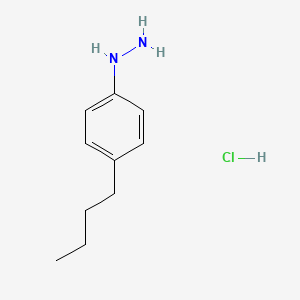

2-Fluoro-4-methoxyaniline is a chemical compound that is part of the aniline family, characterized by the presence of a fluorine atom and a methoxy group attached to a benzene ring. This compound is of interest due to its potential applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of 2-Fluoro-4-methoxyaniline can be achieved through the Ullmann methoxylation reaction, as described in one of the studies. This process involves the use of 2-Fluoro-4-iodoaniline as a starting material, which is then subjected to a protection-deprotection strategy using a 2,5-dimethylpyrrole-blocked aniline to yield the desired product . The study provides insights into the protection of nitrogen, the use of halogen compounds, and the replacement reactions that are crucial for the successful synthesis of 2-Fluoro-4-methoxyaniline.

Molecular Structure Analysis

Although the provided papers do not directly discuss the molecular structure of 2-Fluoro-4-methoxyaniline, the structure can be inferred from the general properties of anilines and the influence of substituents like fluorine and methoxy groups. The presence of these groups can affect the electron distribution within the molecule, potentially influencing its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The reactivity of 2-Fluoro-4-methoxyaniline can be deduced from the photosubstitution reactions of related compounds. For instance, 2-fluoro-4-nitroanisole undergoes photosubstitution with n-hexylamine, leading to fluoride and methoxy substitution . This suggests that 2-Fluoro-4-methoxyaniline may also participate in similar substitution reactions under photochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-4-methoxyaniline can be influenced by the fluorine and methoxy substituents. For example, the fluorine atom is known to affect the redox reactivity and NMR properties of compounds . The presence of the methoxy group can also impact the solubility and boiling point of the compound. However, specific data on the physical and chemical properties of 2-Fluoro-4-methoxyaniline are not provided in the papers.

Relevant Case Studies

The papers provided do not include case studies directly related to 2-Fluoro-4-methoxyaniline. However, the synthesis methods and chemical reactions discussed in the papers can serve as a basis for understanding the potential applications and behavior of 2-Fluoro-4-methoxyaniline in various chemical contexts .

Aplicaciones Científicas De Investigación

Reacción de Leimgruber-Batcho

Este compuesto se utiliza en la preparación de 6-cloro-5-fluoroindol a través de la reacción de Leimgruber-Batcho, que es significativa en la síntesis de derivados de indol .

Síntesis de Aminoalcoholes

También participa en la síntesis de un aminoalcohol (S), 2-amino-3-(2-fluoro-4-metilfenil)-propan-1-ol, que puede tener diversas aplicaciones en la síntesis química y los productos farmacéuticos .

Investigación de Síntesis Química

Sigma-Aldrich proporciona 2-Fluoro-4-metoxianilina a investigadores de descubrimiento temprano como parte de una colección de productos químicos únicos para su uso en investigación de síntesis química .

Aplicaciones en Ciencia de Materiales

Los científicos con experiencia en ciencia de materiales pueden utilizar este compuesto en el desarrollo de nuevos materiales con propiedades específicas deseadas .

Mecanismo De Acción

Target of Action

2-Fluoro-4-methoxyaniline is a unique chemical compound that is used in early discovery research . It is a key building block in the synthesis of osimertinib , a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) that is used for the treatment of non-small-cell lung carcinomas carrying EGFR-TKI sensitizing and EGFR T790M resistance mutations .

Mode of Action

It is known to undergo nitration, a process that is predominantly kinetically controlled . This suggests that the compound interacts with its targets through chemical reactions, leading to changes in the molecular structure of the targets.

Biochemical Pathways

Given its role in the synthesis of osimertinib, it can be inferred that it may be involved in pathways related to the inhibition of egfr-tki, which plays a crucial role in the proliferation of non-small-cell lung carcinomas .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant . Its log Kp (skin permeation) is -6.16 cm/s . These properties suggest that the compound has good bioavailability.

Result of Action

Given its role in the synthesis of osimertinib, it can be inferred that its action may result in the inhibition of egfr-tki, thereby affecting the proliferation of non-small-cell lung carcinomas .

Action Environment

The action of 2-Fluoro-4-methoxyaniline can be influenced by various environmental factors. For instance, its nitration process is temperature-dependent, with optimal results achieved at 70°C . Additionally, its solubility, which can affect its bioavailability and efficacy, is influenced by the solvent used .

Safety and Hazards

2-Fluoro-4-methoxyaniline is considered hazardous. It has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Propiedades

IUPAC Name |

2-fluoro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUVOJJHVFLNJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395989 | |

| Record name | 2-fluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

458-52-6 | |

| Record name | 2-fluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic challenges in producing 2-fluoro-4-methoxyaniline?

A1: One of the main challenges in synthesizing 2-fluoro-4-methoxyaniline lies in achieving regioselectivity during the nitration of aromatic rings. [] Traditional methods often lead to a mixture of isomers, requiring tedious purification steps. To address this, researchers have developed alternative approaches, such as the Ullman route, which avoids non-selective nitration reactions and offers a more controlled synthesis of the desired 2-fluoro-4-methoxyaniline isomer. []

Q2: Can you describe an alternative synthetic route for 2-fluoro-4-methoxyaniline that avoids non-selective nitration?

A2: Yes, an alternative route involves the use of the Ullman reaction. [] This method utilizes readily available starting materials like 2-fluoro-4-iodoaniline and copper(I) iodide as a catalyst to introduce the methoxy group selectively at the desired position. The reaction proceeds through a copper-mediated coupling with methanol, leading to the formation of 2-fluoro-4-methoxyaniline with high regioselectivity. This approach avoids the challenges associated with non-selective nitration, offering a more efficient and controlled synthesis. []

Q3: Apart from its role as a synthetic intermediate, are there any documented applications of 2-fluoro-4-methoxyaniline?

A3: While the provided research primarily highlights the use of 2-fluoro-4-methoxyaniline as a key building block in the multi-step synthesis of complex molecules, its applications extend beyond that. [, ] It can serve as a versatile precursor for various chemical transformations, enabling the introduction of the 2-fluoro-4-methoxyphenyl moiety into diverse molecular scaffolds. This opens up possibilities for exploring its potential in areas like medicinal chemistry, material science, and agrochemical development. Further research is necessary to fully elucidate its properties and explore a broader range of applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Bromophenyl)sulfonyl]piperidine hydrochloride](/img/structure/B1334217.png)